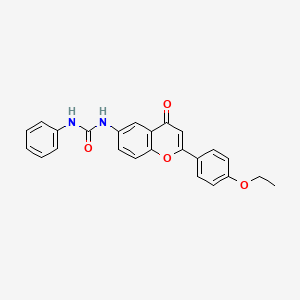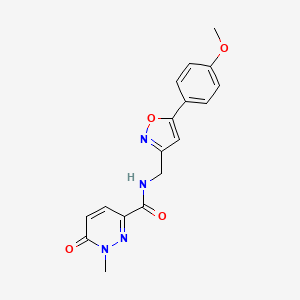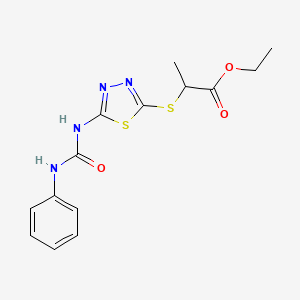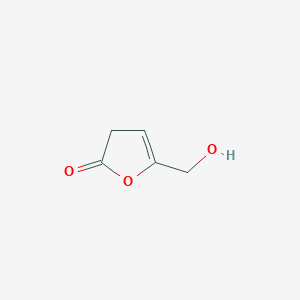
2(3H)-Furanone, 5-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The classical route for synthesizing 5-hydroxymethylfurfural involves the acid-catalyzed dehydration of hexoses, such as fructose . This process typically uses sulfuric acid or hydrochloric acid as the catalyst . The reaction conditions often include heating the sugar solution to temperatures around 100°C to facilitate the dehydration process .
Industrial Production Methods
Industrial production of 5-hydroxymethylfurfural can be achieved through the catalytic conversion of biomass feedstocks . This method involves using various catalytic systems to convert polysaccharides from biomass into 5-hydroxymethylfurfural . The development of efficient catalysts and catalytic systems is crucial for improving the selectivity and conversion rates of this process .
Chemical Reactions Analysis
Types of Reactions
5-hydroxymethylfurfural undergoes several types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve the use of halogenating agents to introduce halogen atoms into the furan ring.
Major Products
The major products formed from these reactions include 2,5-furandicarboxylic acid, 2,5-bis(hydroxymethyl)furan, and various halogenated derivatives .
Scientific Research Applications
5-hydroxymethylfurfural has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 5-hydroxymethylfurfural exerts its effects involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines . Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: This compound is a major oxidation product of 5-hydroxymethylfurfural and is used in the production of bio-based polymers.
Uniqueness
5-hydroxymethylfurfural is unique due to its dual functionality, possessing both aldehyde and alcohol groups, which allows it to undergo a wide range of chemical reactions . This versatility makes it a valuable intermediate in the synthesis of various high-value chemicals and materials .
Properties
IUPAC Name |
5-(hydroxymethyl)-3H-furan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1,6H,2-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNRODMULRDGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
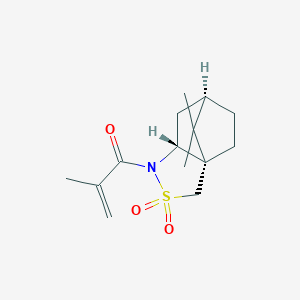

![2-{4-[(4-benzylpiperidin-1-yl)carbonyl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2397124.png)
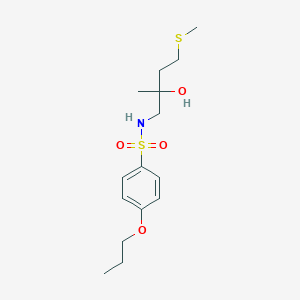
![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
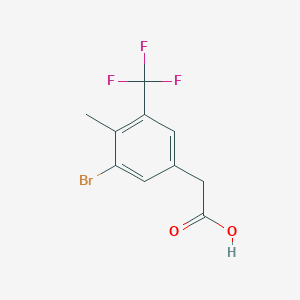
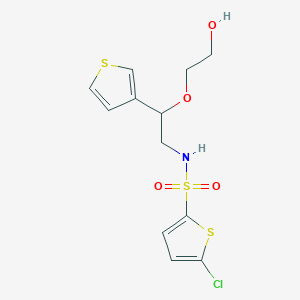
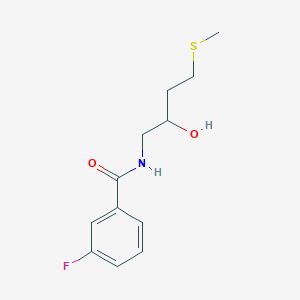
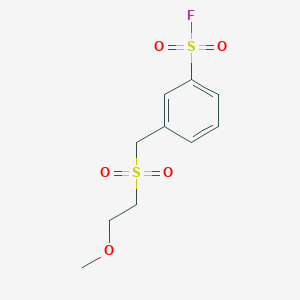

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)
